1,3-Dimethoxyanthraquinone 1,3-Dimethoxyanthraquinone 1, 3-Dimethoxyanthraquinone belongs to the class of organic compounds known as anthraquinones. These are organic compounds containing either anthracene-9, 10-quinone, 1, 4-anthraquinone, or 1, 2-anthraquinone. 1, 3-Dimethoxyanthraquinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-dimethoxyanthraquinone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 3-dimethoxyanthraquinone can be found in beverages, herbs and spices, and tea. This makes 1, 3-dimethoxyanthraquinone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1989-42-0
VCID: VC21205139
InChI: InChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3
SMILES: COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

1,3-Dimethoxyanthraquinone

CAS No.: 1989-42-0

Cat. No.: VC21205139

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethoxyanthraquinone - 1989-42-0

Specification

Description 1, 3-Dimethoxyanthraquinone belongs to the class of organic compounds known as anthraquinones. These are organic compounds containing either anthracene-9, 10-quinone, 1, 4-anthraquinone, or 1, 2-anthraquinone. 1, 3-Dimethoxyanthraquinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-dimethoxyanthraquinone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 3-dimethoxyanthraquinone can be found in beverages, herbs and spices, and tea. This makes 1, 3-dimethoxyanthraquinone a potential biomarker for the consumption of these food products.
CAS No. 1989-42-0
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 1,3-dimethoxyanthracene-9,10-dione
Standard InChI InChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3
Standard InChI Key ILRJFVJXKPFIAB-UHFFFAOYSA-N
SMILES COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O
Canonical SMILES COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O
Melting Point 154-155°C

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